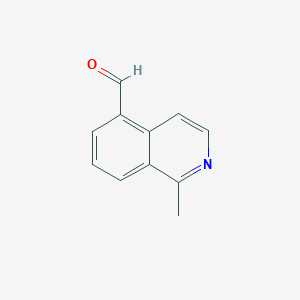
1-Methylisoquinoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylisoquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. Another method includes the oxidation of 1-methylisoquinoline using oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .
化学反应分析
Types of Reactions: 1-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, SeO2, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: 1-Methylisoquinoline-5-carboxylic acid
Reduction: 1-Methylisoquinoline-5-methanol
Substitution: Various substituted isoquinoline derivatives
科学研究应用
1-Methylisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Methylisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
相似化合物的比较
Isoquinoline: A parent compound with similar structural features but lacking the methyl and aldehyde groups.
Quinoline: Another heterocyclic aromatic compound with a similar structure but different reactivity and applications.
1-Methylisoquinoline: Similar to 1-Methylisoquinoline-5-carbaldehyde but without the aldehyde group.
Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
1-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-7H,1H3 |
InChI 键 |
GKNHDSIABDCZJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C(C=CC=C12)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



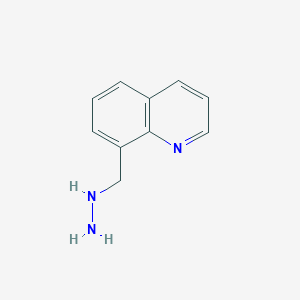
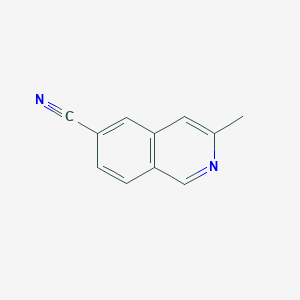
![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)

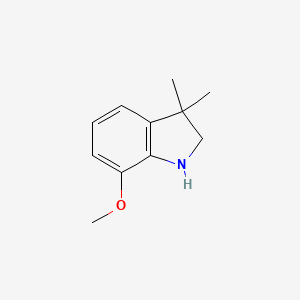
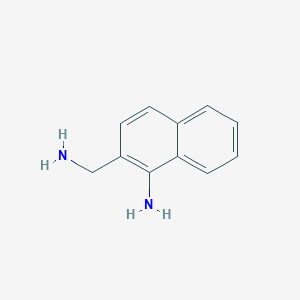






![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)
